molecular formula C6H7ClN2 B1340064 3-Chloro-5-methylpyridin-4-amine CAS No. 97944-42-8

3-Chloro-5-methylpyridin-4-amine

Cat. No.: B1340064
CAS No.: 97944-42-8
M. Wt: 142.58 g/mol
InChI Key: GLKVMXXYMNTCJX-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and an amino group at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-methylpyridin-4-amine can be synthesized through several methods. One common approach involves the chlorination of 5-methylpyridin-4-amine. The reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .

Another method involves the Suzuki–Miyaura coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-methylpyridin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and amino groups on the pyridine ring can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methylpyridin-4-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-5-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKVMXXYMNTCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540242
Record name 3-Chloro-5-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97944-42-8
Record name 3-Chloro-5-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97944-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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